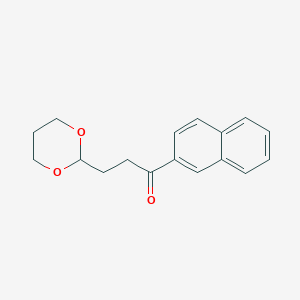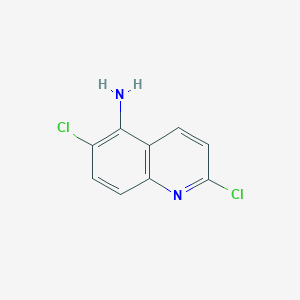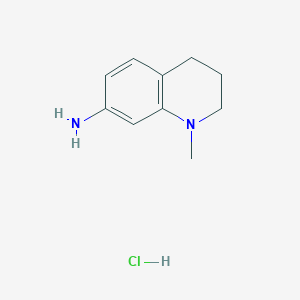
3-(1,3-Dioxan-2-YL)-2'-propionaphthone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Dioxan-2-YL)-2’-propionaphthone is an organic compound that features a 1,3-dioxane ring attached to a naphthone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxan-2-YL)-2’-propionaphthone typically involves the formation of the 1,3-dioxane ring through the reaction of a carbonyl compound with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing in toluene with toluenesulfonic acid as a catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus . Other methods may involve the use of orthoesters or molecular sieves for effective water removal .
Industrial Production Methods
Industrial production of 1,3-dioxane derivatives often employs similar methods but on a larger scale, with optimizations for yield and purity. The use of catalytic amounts of tetrabutylammonium tribromide in absolute alcohol has been reported to provide high yields and chemoselectivity . Zirconium tetrachloride is another efficient catalyst for acetalization and in situ transacetalization of carbonyl compounds under mild conditions .
化学反応の分析
Types of Reactions
3-(1,3-Dioxan-2-YL)-2’-propionaphthone can undergo various chemical reactions, including:
Oxidation: Using agents such as potassium permanganate or osmium tetroxide.
Reduction: Employing reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions with reagents such as organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium or osmium tetroxide in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Organolithium reagents in tetrahydrofuran or Grignard reagents in ether.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .
科学的研究の応用
3-(1,3-Dioxan-2-YL)-2’-propionaphthone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential biological activity and as a precursor for bioactive molecules.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
作用機序
The mechanism by which 3-(1,3-Dioxan-2-YL)-2’-propionaphthone exerts its effects involves its interaction with specific molecular targets and pathways. The 1,3-dioxane ring provides stability against nucleophiles and bases, making it a valuable protecting group in organic synthesis . The compound’s reactivity is influenced by the electronic and steric effects of the naphthone moiety, which can participate in various chemical transformations .
類似化合物との比較
Similar Compounds
2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide: Used as a homologating agent and in olefination reactions.
1,3-Dioxanes and 1,3-Dioxolanes: Commonly used as protecting groups for carbonyl compounds.
Uniqueness
3-(1,3-Dioxan-2-YL)-2’-propionaphthone is unique due to its combination of a 1,3-dioxane ring and a naphthone moiety, which imparts distinct reactivity and stability properties. This makes it particularly useful in applications requiring both stability and reactivity, such as in the synthesis of complex organic molecules .
特性
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-naphthalen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c18-16(8-9-17-19-10-3-11-20-17)15-7-6-13-4-1-2-5-14(13)12-15/h1-2,4-7,12,17H,3,8-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXBVFCIYISFQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646031 |
Source


|
| Record name | 3-(1,3-Dioxan-2-yl)-1-(naphthalen-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898756-35-9 |
Source


|
| Record name | 3-(1,3-Dioxan-2-yl)-1-(2-naphthalenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898756-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,3-Dioxan-2-yl)-1-(naphthalen-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B1326294.png)




![4-{[2-(Hydroxymethyl)phenyl]dimethylsilyl}benzonitrile](/img/structure/B1326301.png)
![Ethyl 4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1326303.png)
